

# Application Notes and Protocols for DSM265 Susceptibility Testing in *P. falciparum* Cultures

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DSM265

Cat. No.: B607214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in vitro cultivation of *Plasmodium falciparum* and the subsequent determination of the susceptibility of the parasite to the antimalarial compound **DSM265**. The protocols outlined below are based on established laboratory techniques and are intended to guide researchers in accurately assessing the efficacy of this novel drug candidate.

## Introduction to *P. falciparum* Culture and DSM265

*Plasmodium falciparum* is the most virulent species of malaria parasite and is responsible for a significant global health burden. The continuous in vitro cultivation of its erythrocytic stages, a technique pioneered by Trager and Jensen, is a cornerstone of malaria research, enabling studies in parasite biology and drug development.<sup>[1][2]</sup>

**DSM265** is a potent and selective inhibitor of the *P. falciparum* dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.<sup>[3][4][5][6][7][8]</sup> This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death.<sup>[6][7][9]</sup> **DSM265** has demonstrated activity against both the blood and liver stages of *P. falciparum*, including drug-resistant strains.<sup>[3][5][7][10]</sup>

## Quantitative Susceptibility of *P. falciparum* Strains to DSM265

The following table summarizes the 50% effective concentration (EC<sub>50</sub>) and 50% inhibitory concentration (IC<sub>50</sub>) values of **DSM265** against various *P. falciparum* strains as reported in the literature.

Strain	EC <sub>50</sub> / IC <sub>50</sub>	Units	Reference
3D7	4.3	nM	<a href="#">[4]</a>
Multiple Strains (Range)	1 - 4	ng/mL	<a href="#">[3]</a>
PfDHODH Enzyme	8.9	nM (IC <sub>50</sub> )	<a href="#">[4]</a>

## Experimental Protocols

### Continuous In Vitro Culture of *P. falciparum* Asexual Erythrocytic Stages

This protocol describes the standard method for maintaining a continuous culture of *P. falciparum* in human erythrocytes.

Materials:

- *P. falciparum* parasite strain (e.g., 3D7)
- Human erythrocytes (blood group O+)
- Complete Culture Medium (CCM):
  - RPMI 1640 medium with L-glutamine and HEPES buffer
  - 10% heat-inactivated human serum or 0.5% Albumax I [\[1\]](#)[\[2\]](#)
  - Gentamicin (optional, to prevent bacterial contamination)
- Sterile, flat-bottomed cell culture flasks
- Gas mixture (5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>)

- Incubator at 37°C
- Centrifuge
- Microscope and Giemsa stain for monitoring parasitemia

Procedure:

- Preparation of Erythrocytes:
  - Wash human erythrocytes three times with RPMI 1640 medium by centrifugation at 500 x g for 5 minutes.
  - Remove the supernatant and the buffy coat after each wash.
  - Resuspend the erythrocyte pellet to a 50% hematocrit in CCM.
- Initiation and Maintenance of Culture:
  - To initiate a culture, mix the thawed parasite stock with fresh erythrocytes in a culture flask to achieve an initial parasitemia of 0.5-1% and a final hematocrit of 5%.
  - Add the appropriate volume of CCM.
  - Place the flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.
- Daily Maintenance:
  - Each day, remove the culture flask from the incubator and allow the erythrocytes to settle.
  - Carefully aspirate the supernatant (spent medium) and replace it with fresh, pre-warmed CCM.
  - Gently resuspend the erythrocytes.
  - Every 2-3 days, split the culture by adding fresh erythrocytes to maintain a parasitemia between 1-5%.

- Monitoring Parasitemia:
  - Prepare a thin blood smear from the culture.
  - Stain with Giemsa and examine under a microscope to determine the percentage of infected erythrocytes (parasitemia) and the parasite stages.

## DSM265 Susceptibility Testing using the SYBR Green I-based Fluorescence Assay

This assay is a widely used, high-throughput method for determining the  $IC_{50}$  values of antimalarial drugs.<sup>[11][12][13][14][15]</sup> It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

### Materials:

- Synchronized ring-stage *P. falciparum* culture (0.5% parasitemia, 2% hematocrit in CCM)
- **DSM265** stock solution (in DMSO)
- 96-well black, clear-bottom microplates
- SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

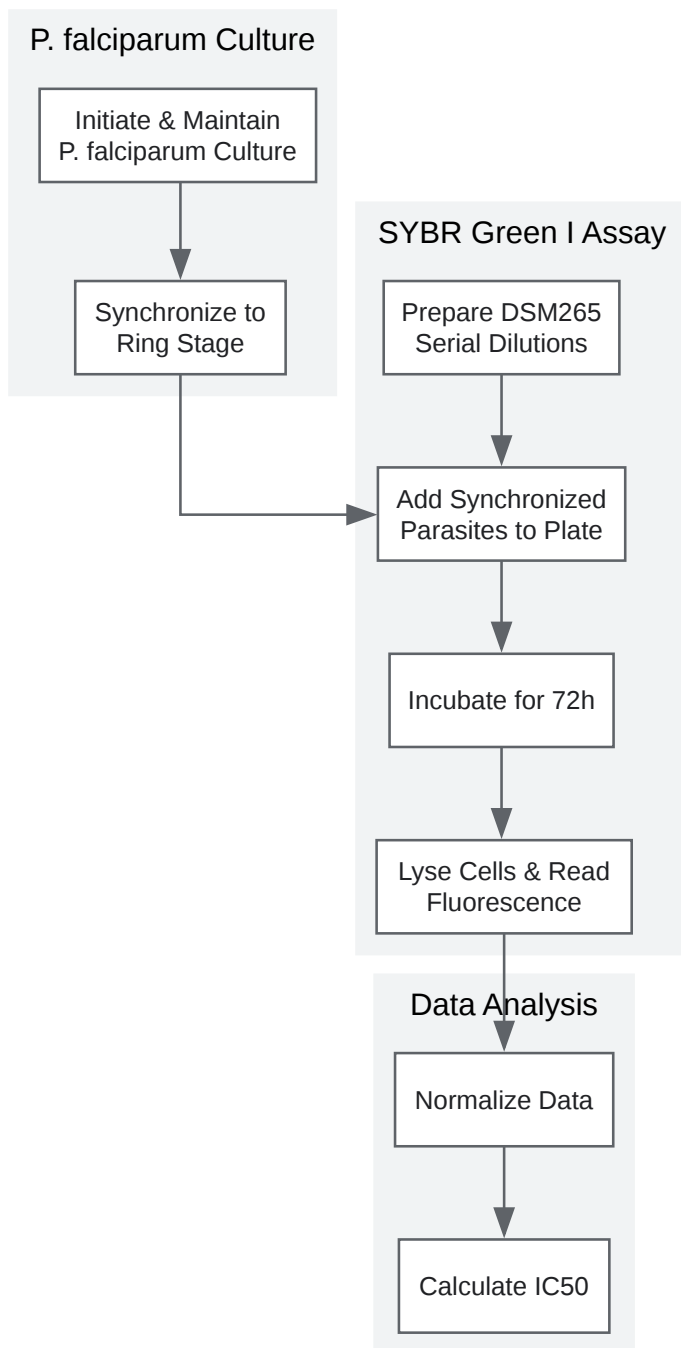
### Procedure:

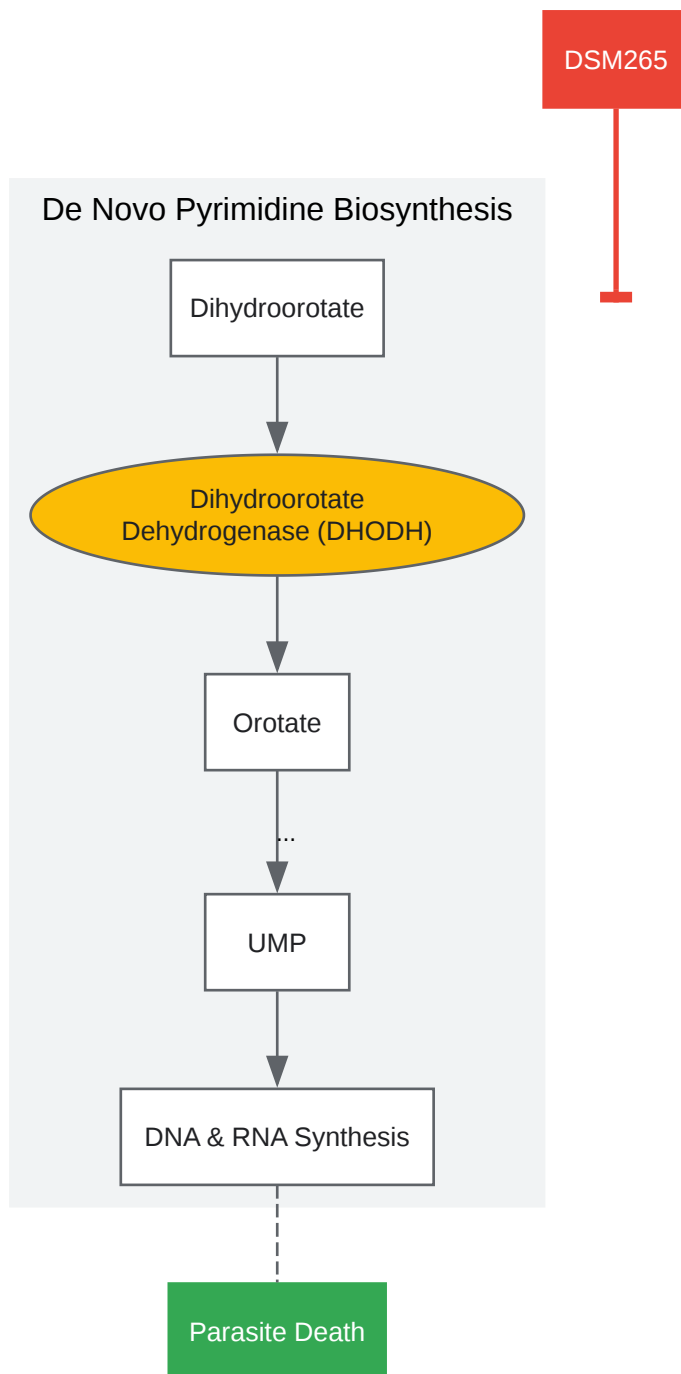
- Drug Plate Preparation:
  - Prepare serial dilutions of **DSM265** in CCM in a separate 96-well plate. The final concentrations should typically range from picomolar to micromolar.
  - Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

- Transfer 25  $\mu$ L of each drug dilution to the corresponding wells of the black, clear-bottom assay plate.
- Parasite Addition:
  - Add 200  $\mu$ L of the synchronized ring-stage parasite culture to each well.
- Incubation:
  - Incubate the plate for 72 hours under the same conditions as the continuous culture (37°C, 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>).
- Lysis and Fluorescence Measurement:
  - After incubation, carefully remove the plate and add 100  $\mu$ L of SYBR Green I lysis buffer to each well.
  - Incubate the plate in the dark at room temperature for 1-2 hours.
  - Measure the fluorescence using a plate reader.
- Data Analysis:
  - Subtract the background fluorescence (uninfected erythrocytes) from all readings.
  - Normalize the data to the drug-free control wells (100% growth).
  - Plot the percentage of parasite growth inhibition against the log of the drug concentration.
  - Calculate the IC<sub>50</sub> value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

## Visualizations

## Experimental Workflow for DSM265 Susceptibility Testing

[Click to download full resolution via product page](#)Caption: Workflow for **DSM265** susceptibility testing.

Mechanism of Action of DSM265 in *P. falciparum*[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. - TROPIQ [tropiq.nl]
- 6. researchgate.net [researchgate.net]
- 7. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSM265 | Medicines for Malaria Venture [mmv.org]
- 9. DSM265 | Medicines for Malaria Venture [mmv.org]
- 10. research.monash.edu [research.monash.edu]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. iddo.org [iddo.org]
- To cite this document: BenchChem. [Application Notes and Protocols for DSM265 Susceptibility Testing in P. falciparum Cultures]. BenchChem, [2025]. [Online PDF]. Available



at: [<https://www.benchchem.com/product/b607214#p-falciparum-culture-techniques-for-dsm265-susceptibility-testing>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)